

Application Note: Protocols for Determining Quinine Concentration in Beverages

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinine

Cat. No.: B7722754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a flavoring agent in many carbonated beverages like tonic water, is regulated due to its potential physiological effects at high concentrations. Accurate quantification is essential for quality control and regulatory adherence. This document provides detailed protocols for determining **quinine** concentration in beverages using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and UV-Vis Spectrophotometry. Each protocol is designed for easy implementation in a laboratory setting.

Introduction

Quinine is an alkaloid historically used for its antimalarial properties and is now primarily used to impart a characteristic bitter taste to beverages.^{[1][2][3]} Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have set maximum allowable limits for **quinine** in soft drinks, typically around 83 parts per million (ppm), to ensure consumer safety.^[1] Therefore, robust and reliable analytical methods are crucial for beverage manufacturers. This application note details validated protocols for **quinine** quantification to assist researchers and quality control professionals.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity for the analysis of **quinine** in complex beverage matrices. A reversed-phase HPLC method with fluorescence detection is described below.

a. Sample Preparation

- Degassing: Vigorously shake or sonicate the beverage sample to remove dissolved carbon dioxide.[1]
- Dilution: To ensure the **quinine** concentration falls within the linear range of the calibration curve, dilute the sample. A 100-fold dilution is common for many commercial tonic waters.[1]
- Filtration: Filter the diluted sample through a 0.2 µm syringe filter prior to injection to prevent clogging of the HPLC system.

b. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.
- Column: A C18 analytical column (e.g., 250 x 4 mm, 5 µm particle size) is suitable for this separation.[4]
- Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M ammonium acetate (e.g., in a 45:15:40 v/v/v ratio) can be used.[4][5]
- Flow Rate: A typical flow rate is 1.0 mL/min.[4][5]
- Detection: Fluorescence detection should be set with an excitation wavelength of 325 nm and an emission wavelength of 375 nm.[4][5]
- Injection Volume: 50 µL.[4]

c. Calibration

- Prepare a stock solution of **quinine** standard.

- Perform serial dilutions to create a series of standards with concentrations ranging from 0.01 to 0.7 ng/mL.[4]
- Inject each standard and record the peak area.
- Construct a calibration curve by plotting peak area against concentration.

d. Analysis and Data Interpretation

- Inject the prepared beverage sample.
- Identify the **quinine** peak based on its retention time (approximately 4.85 minutes under the specified conditions).[4]
- Calculate the **quinine** concentration in the sample using the calibration curve.
- Remember to account for the dilution factor to determine the original concentration in the beverage.

Method 2: Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and selective method for quantifying **quinine**, which is a naturally fluorescent molecule.[1][2][6]

a. Sample Preparation

- Degassing: Remove carbonation from the beverage sample by vigorous shaking.[1]
- Dilution: Dilute the degassed sample with 0.05 M sulfuric acid. A 100-fold dilution is often appropriate.[1] The acidic environment enhances **quinine**'s fluorescence.[6]

b. Instrumentation and Conditions

- Spectrofluorometer: A standard fluorescence spectrophotometer is required.
- Excitation Wavelength: Set the excitation wavelength to 350 nm.[6]
- Emission Wavelength: Set the emission wavelength to 450 nm.[2][6]

- Slit Widths: Use slit widths of 5 nm for both excitation and emission.[7]

c. Calibration

- Prepare a 1000 ppm **quinine** stock solution in 0.05 M H₂SO₄. [1][6]
- From the stock solution, prepare a working solution and then a series of calibration standards ranging from 0.05 to 1.5 ppm by diluting with 0.05 M H₂SO₄. [1]
- Measure the fluorescence intensity of each standard.
- Generate a calibration curve by plotting fluorescence intensity versus concentration. A linear regression coefficient (R²) greater than 0.999 indicates a high level of correlation. [1][2]

d. Analysis and Data Interpretation

- Measure the fluorescence intensity of the prepared sample.
- Determine the **quinine** concentration from the calibration curve.
- Apply the dilution factor to calculate the concentration in the original beverage.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler, more accessible method for **quinine** determination, though it may be less selective than other techniques.

a. Sample Preparation

- Degassing: Decarbonate the beverage sample.
- Dilution: Dilute the sample with 0.1N sulfuric acid to bring the absorbance into the optimal range of the instrument.

b. Instrumentation and Conditions

- Spectrophotometer: A standard UV-Vis spectrophotometer.
- Analysis Wavelength: Set the wavelength to 347.5 nm for maximum absorbance. [8]

- Blank: Use 0.1N sulfuric acid as the blank.[8]

c. Calibration

- Prepare a stock solution of 10 ppm **quinine** and create a series of standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 ppm) through serial dilution with 0.1N sulfuric acid.[8]
- Measure the absorbance of each standard at 347.5 nm.[8]
- Construct a calibration curve of absorbance versus concentration.

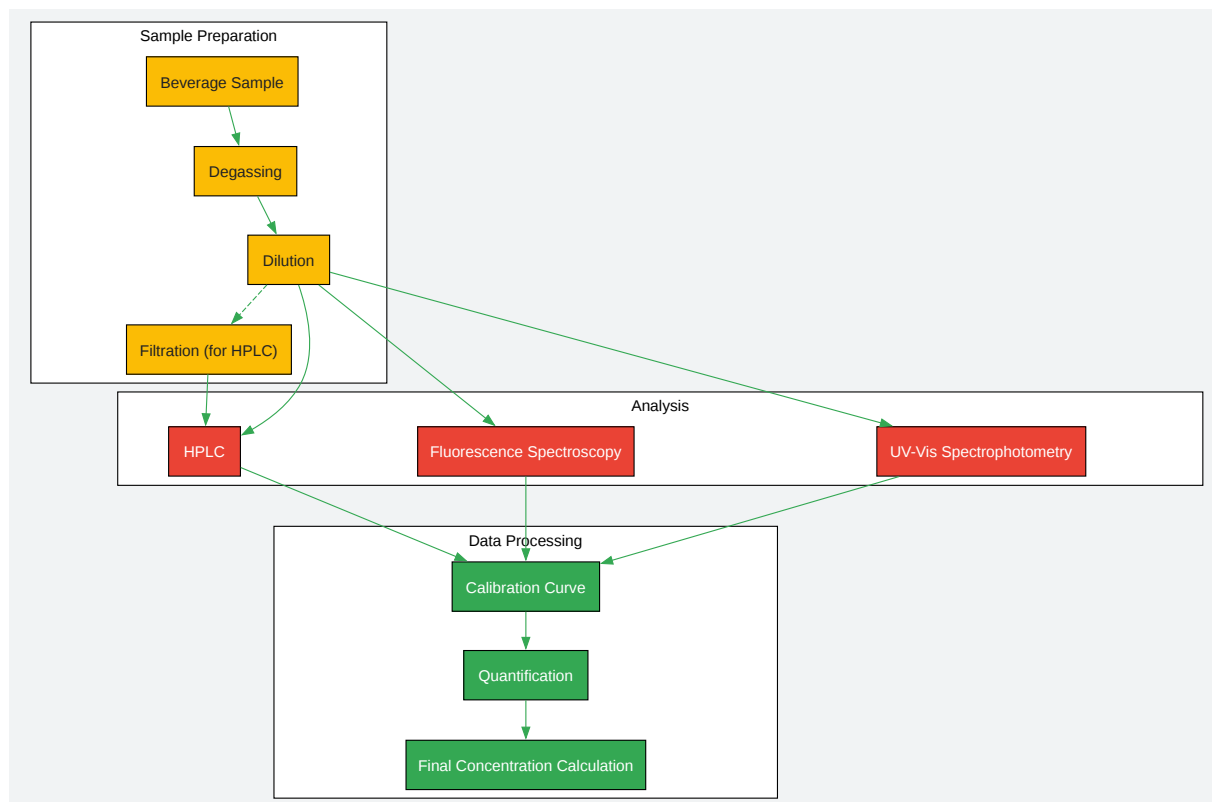
d. Analysis and Data Interpretation

- Measure the absorbance of the diluted beverage sample.
- Calculate the concentration of **quinine** using the calibration curve.
- Factor in the dilution to determine the final concentration in the original beverage.

Data Presentation

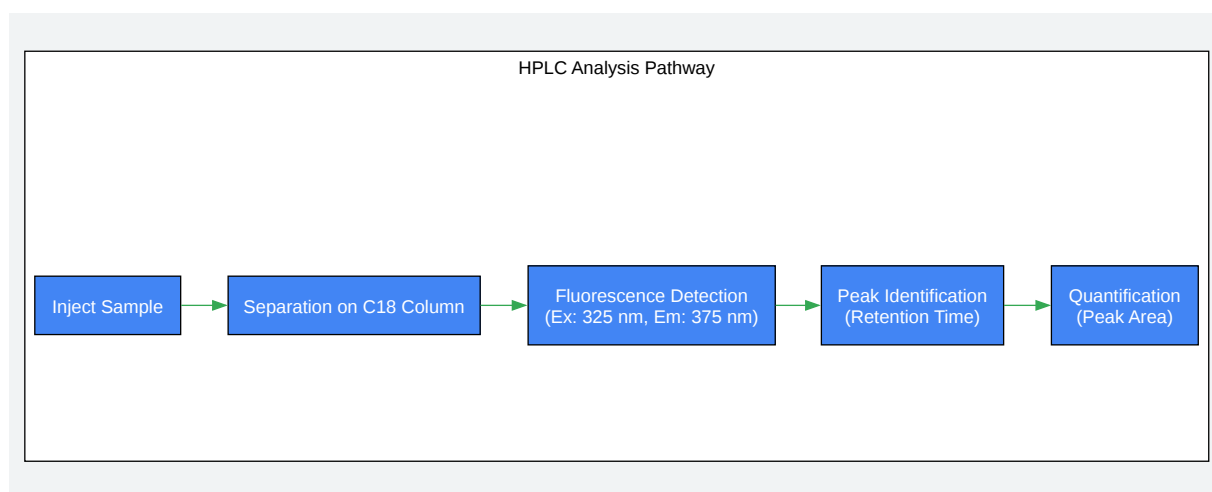
Parameter	HPLC with Fluorescence Detection	Fluorescence Spectroscopy	UV-Vis Spectrophotometry
Linear Range	0.01 - 0.7 ng/mL[4]	0.05 - 1.5 ppm[1]	0.2 - 1.0 ppm[8]
Limit of Detection (LOD)	0.3 ng[4][5]	Lower than HPLC[9]	Not specified
Analysis Time	< 5 minutes[4][5]	Rapid	Rapid
Selectivity	High	High	Moderate
Common Solvents	Methanol, Acetonitrile, Ammonium Acetate[4][5]	0.05 M Sulfuric Acid[1][2][6]	0.1N Sulfuric Acid[8]

Mandatory Visualizations



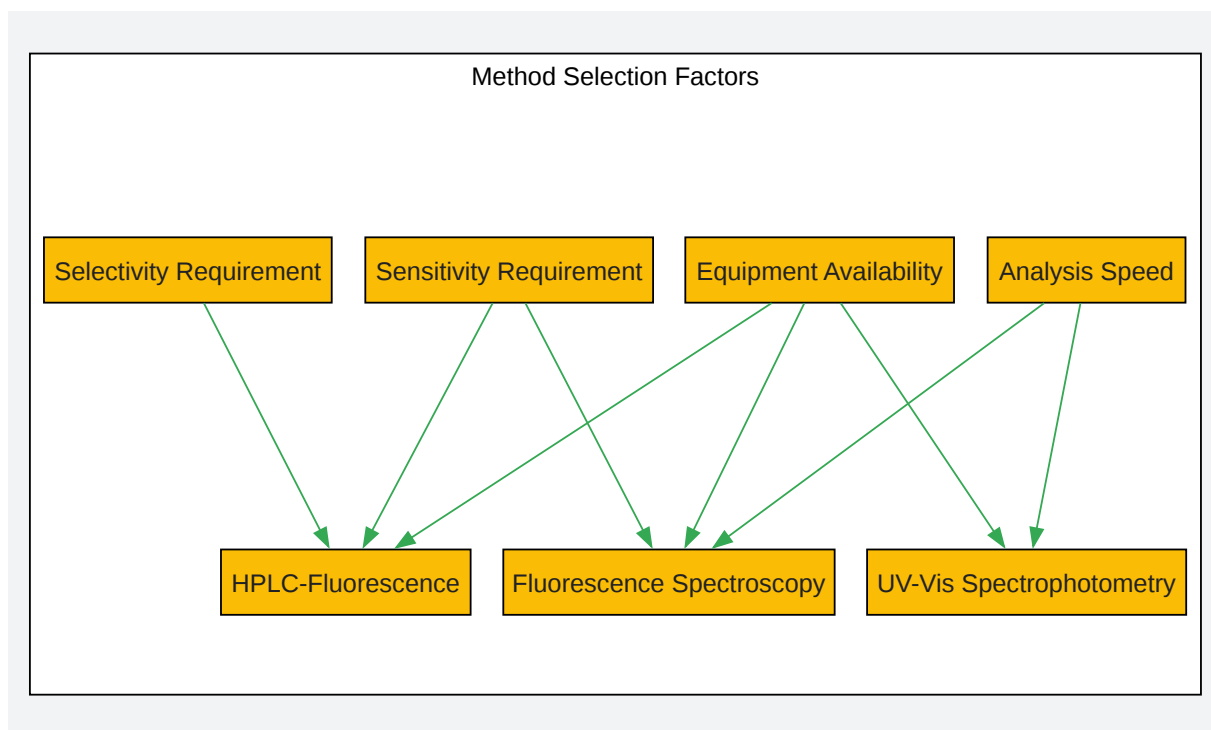
[Click to download full resolution via product page](#)

Caption: Experimental workflow for **quinine** determination in beverages.



[Click to download full resolution via product page](#)

Caption: Logical pathway for **quinine** analysis using HPLC.



[Click to download full resolution via product page](#)

Caption: Logical relationship for analytical method selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. researchtrends.net [researchtrends.net]
- To cite this document: BenchChem. [Application Note: Protocols for Determining Quinine Concentration in Beverages]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7722754#protocol-for-determining-quinine-concentration-in-beverages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com